molecular formula C5H13N B1195487 Diethylmethylamine CAS No. 616-39-7

Diethylmethylamine

Cat. No. B1195487
CAS RN: 616-39-7
M. Wt: 87.16 g/mol
InChI Key: GNVRJGIVDSQCOP-UHFFFAOYSA-N
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Patent
US08007878B2

Procedure details

3.0 g of diethylmethylamine was dissolved in 30 cm3 of 2-butanone, to which was then gradually added 5.7 g of p-toluenesulfonic acid monohydrate while stirring. The stirring was continued for an additional one hour, and the solvent was then distilled off in vacuo. The obtained solid was recrystallized from acetone to obtain a diethylmethylamine salt of p-toluenesulfonic acid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:5][CH3:6])[CH3:4])[CH3:2].O.[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:10][CH:9]=1>CC(=O)CC>[CH2:1]([N:3]([CH2:5][CH3:6])[CH3:4])[CH3:2].[C:8]1([CH3:18])[CH:9]=[CH:10][C:11]([S:14]([OH:17])(=[O:15])=[O:16])=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(C)CC
Name
Quantity
30 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained solid was recrystallized from acetone

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(C)CC
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.